
Boc-ahppa-OH
Vue d'ensemble
Description
Boc-ahppa-OH, also known as Boc-(3S,4S)-AHPPA-OH, is a specialty product used for proteomics research . It has a molecular formula of C16H23NO5 and a molecular weight of 309.35 .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids, such as Boc-ahppa-OH, is typically conducted under either aqueous or anhydrous conditions. The process involves reaction with a base and the anhydride Boc2O . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Applications De Recherche Scientifique
Synthesis of Hapalosin Analogues : A method for synthesizing ethyl (3R,4S)-N-Boc-4-amino-3-hydroxy-S-phenylpentanoate (N-Boc-AHPPA-OEt), an analogue of hapalosin, is described. This method involves ring-opening ethanolysis of an activated N-Boc-lactam, obtained via diastereoselective reductive-alkylation of (R)-malimide derivative. The flexibility of this approach is highlighted by the introduction of the alkyl side chain through Grignard reagent addition (Huang, Wu, & Ye, 2010).
Inhibitors of Pepsin and Renin : Synthesis of analogues of pepstatin, a carboxyl protease inhibitor, from optically pure forms of N-(tert-butoxycarbonyl)-4-amino-3-hydroxy-6-methylheptanoic acid (Boc-Sta) has been explored. The inhibition of pepsin and renin by these analogues has been determined. The study demonstrates potent inhibition of pepsin by specific tripeptides containing AHPPA (Rich, Sun, & Ulm, 1980).
Backbone Stabilized Peptidomimetics : The synthesis of backbone stabilized peptidomimetics containing statine-like structural elements is described. This includes the use of 2-aminobenzyl substituted 4-amino-3-hydroxy-5-phenyl pentanoic acid (AHPPA) as a central structural element in HIV-protease inhibitors. The study shows how AHPPA can be stabilized via ring formations to obtain less flexible statine analogs (Scholz, Hecht, Schmidt, & Billich, 1999).
New Renin Inhibitors : Research on new peptide-based renin inhibitors using Boc-Sta and AHPPA derivatives is discussed. These inhibitors were designed with moderate hydrophobicity and showed significant inhibitory potency in vitro against renin activity (Paruszewski, Jaworski, Winiecka, Tautt, & Dudkiewicz, 1999).
Safety And Hazards
Propriétés
IUPAC Name |
(3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(21)17-12(13(18)10-14(19)20)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSXJQKIIYOJPF-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-ahppa-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



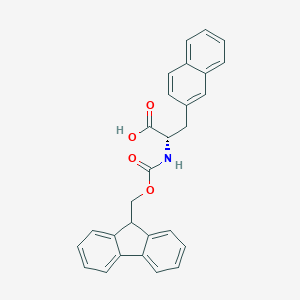
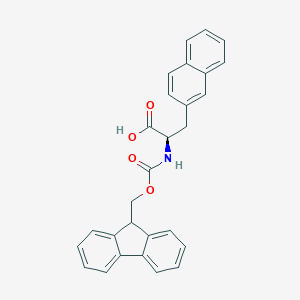
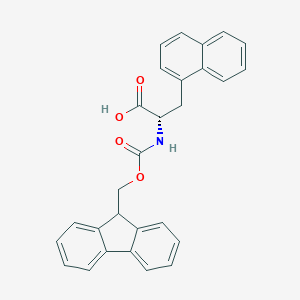
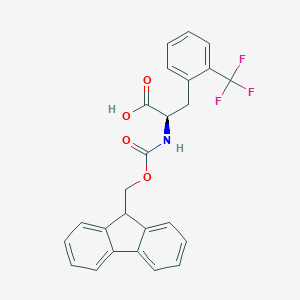
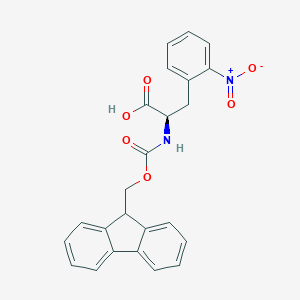
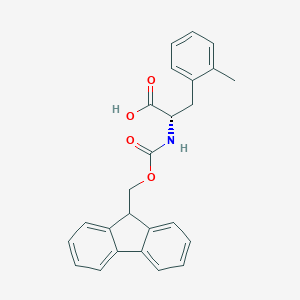
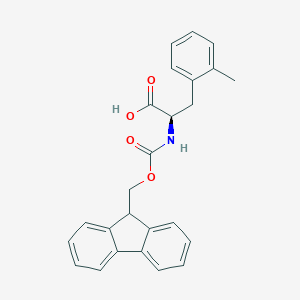
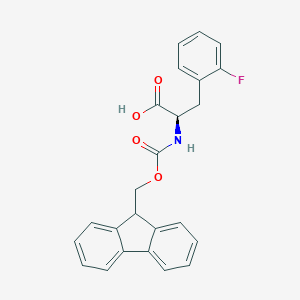
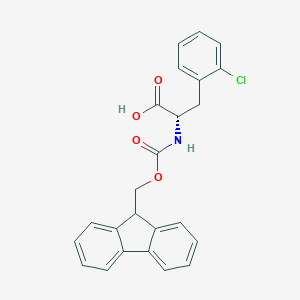
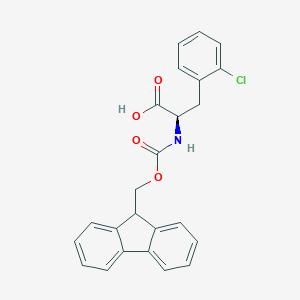
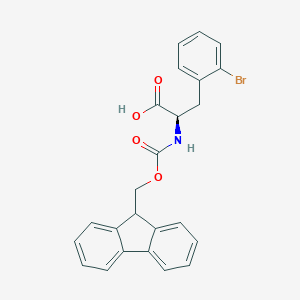
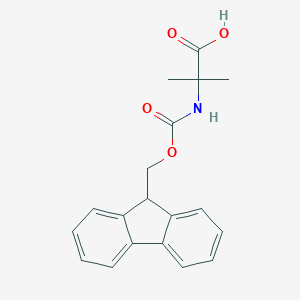
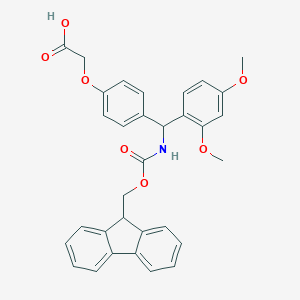
![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)